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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227 Get Quote

An in-depth analysis of the structural basis of the VPC-18005 and ETS domain interaction

reveals a targeted approach to inhibiting aberrant gene transcription in prostate cancer. This

technical guide synthesizes the available data on the binding affinity, mechanism of action, and

experimental validation of VPC-18005, a novel small molecule inhibitor of the ERG transcription

factor.

Introduction
In approximately 50% of prostate cancer cases, chromosomal rearrangements lead to the

fusion of the androgen-regulated TMPRSS2 gene with the E26 transformation-specific (ETS)

transcription factor ERG.[1][2] This results in the overexpression of the ERG protein, a key

driver of disease progression.[1] The ETS domain of ERG is responsible for binding to DNA

and regulating the transcription of target genes that promote an aggressive phenotype,

including cell migration and invasion.[3][4] VPC-18005 was identified through a rational, in-

silico drug discovery process to directly target and inhibit the function of the ERG-ETS domain.

[1][5]

Mechanism of Action
VPC-18005 is designed to function as a competitive inhibitor by binding to the DNA-binding

interface of the ERG-ETS domain.[1][3][5] By occupying this site, VPC-18005 sterically hinders

the interaction between ERG and its cognate DNA sequences, thereby disrupting its

transcriptional activity.[1][2][6] This inhibition has been shown to suppress the expression of

ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1]
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Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for VPC-18005.

Table 1: Binding Affinity and Molecular Properties

Parameter Value Source

Binding Affinity (Kd) ~3 mM [6]

Molecular Weight 318 g/mol (at pH 7) [1][3][6]

Table 2: In Vitro Efficacy

Assay Cell Line IC50 Value Source

pETS-luc Reporter

Activity
PNT1B-ERG 3 µM [7]

pETS-luc Reporter

Activity
VCaP 6 µM [7]

Structural Basis of Interaction
The interaction between VPC-18005 and the ERG-ETS domain has been characterized

through in-silico modeling and validated by biophysical methods.[1][4] The R-isomer of VPC-
18005 is predicted to have the most favorable binding energy.[1][3][6] The binding is

characterized by a combination of hydrogen bonds and non-polar packing interactions with key

residues within the DNA-binding pocket of the ETS domain.[1][3][6] NMR spectroscopy data

confirmed that VPC-18005 perturbs Tyr371, a critical residue for the ERG-DNA interaction,

providing a mechanistic basis for its inhibitory activity.[1][3]

Signaling Pathway and Experimental Workflow
The development and validation of VPC-18005 involved a multi-step process from

computational screening to in vivo testing. The signaling pathway it targets is a critical driver in

ERG-positive prostate cancer.
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Caption: ERG signaling pathway and the inhibitory action of VPC-18005.
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Caption: Experimental workflow for the discovery and validation of VPC-18005.
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Key Experimental Protocols
A summary of the methodologies used to characterize the VPC-18005 interaction with the

ERG-ETS domain is provided below.

1. In Silico Modeling and Virtual Screening

Objective: To identify potential small molecule inhibitors of the ERG-ETS domain.

Method: A rational drug discovery approach was used, involving virtual screening of a large

compound library against the crystal structure of the ERG-ETS domain.[1][3] Docking scores

were used to rank potential binders, with VPC-18005 ranking in the top 0.01%.[3]

2. NMR Spectroscopy

Objective: To confirm the direct binding of VPC-18005 to the ERG-ETS domain.

Method:15N-HSQC NMR spectra were acquired for the 15N-labeled ERG-ETS domain in

the presence and absence of VPC-18005.[1][3] Chemical shift perturbations of specific

amide resonances upon addition of the compound indicate direct interaction. Reverse

titration, where the 1H-NMR spectrum of the compound is monitored, was also performed.[5]

[6]

3. Dual Reporter Luciferase Assay

Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated transcription.

Method: Prostate cancer cells (PNT1B-ERG and VCaP) were co-transfected with a firefly

luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla

luciferase control plasmid.[3][7] Cells were treated with varying concentrations of VPC-
18005, and the relative luciferase activity was measured to determine IC50 values.[7]

4. Electrophoretic Mobility Shift Assay (EMSA)

Objective: To demonstrate that VPC-18005 disrupts the binding of the ERG-ETS domain to

DNA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.oncotarget.com/article/17124/text/
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.oncotarget.com/article/17124/text/
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.oncotarget.com/article/17124/text/
https://www.researchgate.net/figure/ERG-as-a-drug-target-and-discovery-of-VPC-18005-A-A-ribbon-representation-of-the_fig1_316670425
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.oncotarget.com/article/17124/text/
https://www.medchemexpress.com/vpc-18005.html
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.medchemexpress.com/vpc-18005.html
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: A fluorescently-labeled double-stranded DNA probe containing an ETS-response

element was incubated with the recombinant ERG-ETS domain protein in the presence of

increasing concentrations of VPC-18005.[6] The protein-DNA complexes were resolved by

native polyacrylamide gel electrophoresis and visualized. A decrease in the shifted band

indicates inhibition of DNA binding.[6]

5. Cell Migration and Invasion Assays

Objective: To assess the functional effect of VPC-18005 on the metastatic potential of ERG-

expressing cells.

Method: Real-time cell analysis systems (e.g., xCelligence) were used to monitor the

migration of ERG-expressing cells (PNT1B-ERG) through a microporous membrane in the

presence or absence of VPC-18005.[3] Invasion assays were conducted similarly, with the

membrane coated with a basement membrane extract.[3]

6. Zebrafish Xenograft Model

Objective: To evaluate the in vivo efficacy of VPC-18005 in inhibiting metastasis.

Method: ERG-expressing human prostate cancer cells were fluorescently labeled and

injected into the yolk sac of zebrafish embryos.[1][2] The embryos were then treated with

VPC-18005, and the dissemination of cancer cells was monitored over several days to

assess the anti-metastatic effect.[1]

Conclusion
VPC-18005 represents a promising lead compound that directly targets the DNA-binding ETS

domain of the oncoprotein ERG. Biophysical and cell-based assays have elucidated its

mechanism of action, demonstrating its ability to disrupt ERG-DNA interactions and inhibit the

downstream transcriptional program that drives the metastatic phenotype in a significant subset

of prostate cancers. The detailed structural and functional characterization of the VPC-18005-

ETS domain interaction provides a solid foundation for the further development of this and

related compounds as potential therapeutics.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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